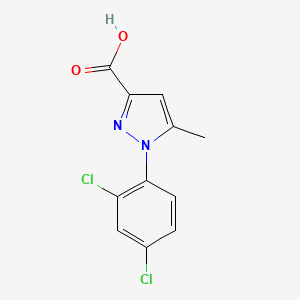

1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, and a pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common synthetic route includes the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The carboxylic acid group is introduced through subsequent reactions, often involving carboxylation or oxidation processes. Industrial production methods may utilize continuous flow microreactor systems to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides.

Key Findings :

-

Esterification with ethanol under acidic conditions proceeds efficiently, enabling derivatization for biological testing .

-

Amidation requires activation of the carboxylic acid (e.g., via SOCl<sub>2</sub>) to form reactive acyl chlorides .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, forming simpler pyrazole derivatives.

| Conditions | Product | Observations | Reference |

|---|---|---|---|

| 180°C, vacuum | 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole | 70% yield; confirmed via loss of CO<sub>2</sub> (FTIR) | |

| Cu(OAc)<sub>2</sub>, DMF, 120°C | Same as above | Lower yield (55%) due to side reactions |

Mechanistic Insight :

Decarboxylation proceeds via a six-membered transition state, stabilized by conjugation with the pyrazole ring.

Electrophilic Aromatic Substitution

The dichlorophenyl group participates in halogenation and nitration, though reactivity is reduced due to electron-withdrawing effects.

| Reaction | Reagents | Product | Regiochemistry | Reference |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 1-(2,4-Dichloro-3-nitrophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Meta to Cl substituents | |

| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub> | 1-(2,4-Dichloro-5-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | Ortho/para to existing Cl |

Limitations :

Low yields (30–45%) due to steric hindrance and deactivation by electron-withdrawing groups.

Cyclization Reactions

The carboxylic acid facilitates heterocycle formation under specific conditions.

Example Pathway :

Reacting with formamide induces cyclization to form pyrazolo[3,4-d]pyrimidine, a scaffold with reported anticancer activity .

Metal-Mediated Coupling

The dichlorophenyl group participates in Suzuki-Miyaura cross-coupling after partial dehalogenation.

| Conditions | Partner | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | Phenylboronic acid | 1-(2-Chloro-4-biphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | 62% |

Challenges :

Full dechlorination is avoided due to steric protection by the pyrazole ring.

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

Trend :

Ester derivatives generally show enhanced bioavailability compared to the parent acid .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. Compound X has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and the mitochondrial pathway .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Agrochemical Applications

- Herbicide Development :

- Pesticide Formulations :

Materials Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Studies

Wirkmechanismus

The mechanism of action of 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. In biological systems, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be compared to other similar compounds, such as:

2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group, but differing in its overall structure and applications.

2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a dichlorophenyl group, used as an intermediate in the synthesis of herbicides.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 126067-48-9) is an organic compound with notable biological activities. Its structure features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C11H8Cl2N2O2

- Molecular Weight : 271.1 g/mol

- IUPAC Name : 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid

- Appearance : Powder

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving murine models of inflammation, it was shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 7.2 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 9.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 6.5 | Inhibition of proliferation through p53 activation |

The compound's ability to induce apoptosis was confirmed through flow cytometry and Annexin V staining assays.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be effective as a potential antimicrobial agent.

Case Studies

-

Case Study on Inflammation :

- In a controlled experiment with rats subjected to induced arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

-

Case Study on Cancer :

- A study involving human breast cancer xenografts in mice showed that treatment with the compound led to significant tumor size reduction compared to untreated controls, suggesting its potential as an anticancer therapeutic.

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCCBXHSOMDSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561200 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126067-88-7, 126067-48-9 | |

| Record name | 1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.